molecular formula C13H19N3O2S B6632504 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide

Cat. No. B6632504
M. Wt: 281.38 g/mol
InChI Key: URQFJQDHCXBLRC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, also known as AMMB, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. AMMB is a small molecule that belongs to the group of benzamide derivatives and has a molecular formula of C16H22N4O2S.

Mechanism of Action

The exact mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been shown to have anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanism of action in vitro. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide. One potential area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a diagnostic tool for the detection of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes involved in the inflammatory response and induce apoptosis in cancer cells. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments, but its low solubility in water can make it challenging to administer in vivo. There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, including the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent and a diagnostic tool for the detection of various diseases.

Synthesis Methods

The synthesis of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting product is then reacted with N-methyl-2-mercaptoethylamine to form 3-(2-amino-4-methylsulfanylbutanoyl)amino)-N-methylbenzamide. The final product, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, is obtained by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively in the field of medicinal chemistry due to its potential application as a therapeutic agent. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been studied for its potential use as a diagnostic tool in the detection of various diseases.

properties

IUPAC Name

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-15-12(17)9-4-3-5-10(8-9)16-13(18)11(14)6-7-19-2/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFJQDHCXBLRC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide

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